molecular formula C12H15NO4 B2587572 Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester CAS No. 729600-41-3

Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester

Cat. No.: B2587572
CAS No.: 729600-41-3
M. Wt: 237.255
InChI Key: APVZZPVUFDZUSK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with ethyl oxalyl chloride, followed by esterification with methanol under acidic conditions . The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

    Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: Similar in structure but lacks the ethoxy-oxoethyl group.

    Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of the ethoxy-oxoethyl group.

    Benzoic acid, 2-methoxy-, methyl ester: Features a methoxy group at the ortho position.

Uniqueness

Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester is unique due to the presence of the ethoxy-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its simpler analogs .

Properties

IUPAC Name

methyl 4-[(2-ethoxy-2-oxoethyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-10-6-4-9(5-7-10)12(15)16-2/h4-7,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVZZPVUFDZUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of aniline, triethyl amine, and ethyl bromoacetate was heated to 60° C. for 2.5 days. The reaction mixture was cooled, and TLC (25% EtOAc/hex) showed mostly starting material and a higher Rf spot. Additional base, bromide, and continued heat for 2 days brought little change by TLC. The reaction mixture was cooled, diluted with ethyl acetate, extracted with 10% HCl, dried over sodium sulfate, filtered, adsorbed onto silica, and purified by flash column using 10-30% ethyl acetate/hexanes to obtain 101 as a white solid.
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